molecular formula C29H31N3O3S B12033166 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-ethoxyphenyl)ethanone

2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-ethoxyphenyl)ethanone

Cat. No.: B12033166
M. Wt: 501.6 g/mol
InChI Key: JVZRSICSNJPZFX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-ethoxyphenyl)ethanone involves multiple steps, typically starting with the preparation of the triazole ring The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfanyl group.

    Hydrolysis: Under acidic or basic conditions, the ethanone moiety can be hydrolyzed.

Scientific Research Applications

2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-ethoxyphenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the sulfanyl group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest significant biological activity .

Comparison with Similar Compounds

Similar compounds include:

These compounds share similar structural features but differ in the substituents attached to the triazole ring. The unique combination of substituents in 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-ethoxyphenyl)ethanone contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C29H31N3O3S

Molecular Weight

501.6 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-ethoxyphenyl)ethanone

InChI

InChI=1S/C29H31N3O3S/c1-6-35-25-15-9-20(10-16-25)26(33)19-36-28-31-30-27(21-7-11-22(12-8-21)29(2,3)4)32(28)23-13-17-24(34-5)18-14-23/h7-18H,6,19H2,1-5H3

InChI Key

JVZRSICSNJPZFX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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